Methyl [2,3'-bipyridine]-5-carboxylate
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Overview
Description
Methyl [2,3’-bipyridine]-5-carboxylate is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science. This compound features a bipyridine core with a methyl ester group at the 5-position, making it a valuable ligand in coordination chemistry and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [2,3’-bipyridine]-5-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which constructs C(sp2)–C(sp2) bonds using palladium catalysts . Another approach is the Stille coupling, which also forms C–C bonds but uses tin reagents . These reactions are generally carried out under inert atmospheres with specific solvents and temperature conditions to optimize yield and purity.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability . The use of homogeneous and heterogeneous catalytic systems allows for the production of large quantities of the compound with high precision and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl [2,3’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl [2,3’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl [2,3’-bipyridine]-5-carboxylate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing it in a particular oxidation state. The molecular targets and pathways involved often include metal-dependent enzymes and receptors, which can be modulated by the metal complexes formed with this compound .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in redox reactions.
4,4’-Bipyridine: Often used in the formation of supramolecular structures and coordination polymers.
3,3’-Bipyridine: Less common but used in specific catalytic applications.
Uniqueness: Methyl [2,3’-bipyridine]-5-carboxylate is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in forming stable metal complexes with unique reactivity and selectivity profiles .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 6-pyridin-3-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-4-5-11(14-8-10)9-3-2-6-13-7-9/h2-8H,1H3 |
InChI Key |
UKLIXMPEAWJRJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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